(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1706100-45-9
VCID: VC7006927
InChI: InChI=1S/C22H23FN4O3/c23-17-9-3-1-7-15(17)21-24-19(30-26-21)12-14-6-5-11-27(13-14)22(28)20-16-8-2-4-10-18(16)29-25-20/h1,3,7,9,14H,2,4-6,8,10-13H2
SMILES: C1CCC2=C(C1)C(=NO2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F
Molecular Formula: C22H23FN4O3
Molecular Weight: 410.449

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

CAS No.: 1706100-45-9

Cat. No.: VC7006927

Molecular Formula: C22H23FN4O3

Molecular Weight: 410.449

* For research use only. Not for human or veterinary use.

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone - 1706100-45-9

Specification

CAS No. 1706100-45-9
Molecular Formula C22H23FN4O3
Molecular Weight 410.449
IUPAC Name [3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Standard InChI InChI=1S/C22H23FN4O3/c23-17-9-3-1-7-15(17)21-24-19(30-26-21)12-14-6-5-11-27(13-14)22(28)20-16-8-2-4-10-18(16)29-25-20/h1,3,7,9,14H,2,4-6,8,10-13H2
Standard InChI Key KAOKJENTXDQBBO-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=NO2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound is characterized by three distinct structural domains:

  • A 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group.

  • A piperidine ring connected to the oxadiazole via a methylene bridge.

  • A 4,5,6,7-tetrahydrobenzo[d]isoxazole moiety linked through a methanone group.

Molecular Formula: C23H22FN3O3\text{C}_{23}\text{H}_{22}\text{FN}_3\text{O}_3
Molecular Weight: 423.44 g/mol (calculated).

Synthetic Pathways and Optimization

Key Intermediate Synthesis

The synthesis involves modular assembly of subunits:

  • Oxadiazole Formation: Reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride under acidic conditions yields 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-amine .

  • Piperidine Functionalization: Alkylation of piperidine at the 3-position with bromomethyl-oxadiazole intermediate forms the methylene-linked hybrid .

  • Methanone Coupling: Condensation of the piperidine-oxadiazole intermediate with 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid using carbodiimide coupling reagents .

Table 1: Synthetic Yield Optimization

StepReagentsTemperature (°C)Yield (%)
1NH2OH·HCl, HCl8072
2K2CO3, DMF11065
3EDC, HOBt2558
ParameterValue
LogP2.8
PSA (Ų)78.5
H-bond donors/acceptors1/6
CYP3A4 inhibitionLow risk

Industrial and Research Applications

Drug Discovery

The compound’s dual heterocyclic architecture positions it as a candidate for:

  • Antimicrobial agents: Targeting Gram-positive pathogens .

  • Neurotherapeutics: Serotonin 5-HT6 receptor antagonism .

Chemical Probes

Functionalization at the piperidine nitrogen (e.g., introducing radiolabels) could enable CNS receptor mapping in positron emission tomography (PET) .

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